methyl (Z)-3-anilinobut-2-enoate
Description
Methyl (Z)-3-anilinobut-2-enoate is a β-enamino ester characterized by a conjugated enamine system and an ester functional group. This compound is synthesized via the condensation of methyl 3-oxobutanoate with substituted anilines under catalytic conditions. For instance, methyl (Z)-3-(4-ethoxyanilino)but-2-enoate (a derivative) was prepared using InBr₃ under solvent-free conditions, yielding a crystalline product analyzed via single-crystal X-ray diffraction (R factor = 0.042) . β-Enamino esters like this are critical intermediates in synthesizing bioactive molecules, including β-enamino acids and heterocycles such as oxazoloquinolines .
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
methyl (Z)-3-anilinobut-2-enoate |
InChI |
InChI=1S/C11H13NO2/c1-9(8-11(13)14-2)12-10-6-4-3-5-7-10/h3-8,12H,1-2H3/b9-8- |
InChI Key |
LAPKGJRJPQKJKI-HJWRWDBZSA-N |
Isomeric SMILES |
C/C(=C/C(=O)OC)/NC1=CC=CC=C1 |
Canonical SMILES |
CC(=CC(=O)OC)NC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl (Z)-3-anilinobut-2-enoate can be synthesized through a variety of methods. One common approach involves the condensation of aniline with methyl acetoacetate under basic conditions, followed by the isomerization of the resulting product to obtain the (Z)-isomer. The reaction typically requires a base such as sodium ethoxide or potassium tert-butoxide and is carried out in an inert solvent like ethanol or tetrahydrofuran.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to facilitate the isomerization and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the saturation of the double bond.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the methoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Amines or alcohols in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated esters.
Substitution: Amides or esters with different alkoxy groups.
Scientific Research Applications
Methyl (Z)-3-anilinobut-2-enoate has found applications in various fields of scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (Z)-3-anilinobut-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The conjugated double bond system allows for electron delocalization, which can facilitate binding to active sites. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural, synthetic, and crystallographic differences between methyl (Z)-3-anilinobut-2-enoate and its analogs:
Structural Variations
- Substituent Effects : The electronic and steric properties of the aniline ring substituents (e.g., 4-ethoxy, 2,6-diisopropyl) influence reactivity. For example, bulky substituents like diisopropyl groups may hinder crystallization, while electron-donating groups (e.g., ethoxy) enhance conjugation .
- Ester vs. Carboxylic Acid: Methyl/ethyl esters (e.g., this compound) are more lipophilic than carboxylic acid derivatives (e.g., (2Z)-4-oxobut-2-enoic acid), affecting solubility and biological activity .
Crystallographic Insights
Methyl (Z)-3-(4-ethoxyanilino)but-2-enoate exhibits a planar enamine system with a mean σ(C–C) bond length of 0.003 Å, indicating strong conjugation. The Z-configuration is stabilized by intramolecular hydrogen bonding (N–H⋯O), a feature critical for its crystalline packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
